GPP78

Beschreibung

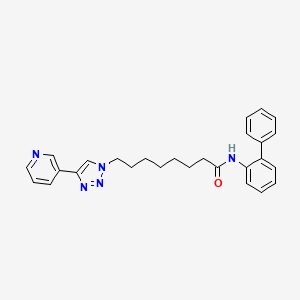

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c33-27(29-25-16-9-8-15-24(25)22-12-5-4-6-13-22)17-7-2-1-3-10-19-32-21-26(30-31-32)23-14-11-18-28-20-23/h4-6,8-9,11-16,18,20-21H,1-3,7,10,17,19H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOLTIOPWDLDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660728 | |

| Record name | N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202580-59-3 | |

| Record name | N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GPP78 mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of GRP78 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-Regulated Protein 78 (GRP78), also known as BiP or HSPA5, is a central regulator of endoplasmic reticulum (ER) function and a key player in the unfolded protein response (UPR).[1][2][3] In the context of cancer, GRP78 is frequently overexpressed and plays a multifaceted role in tumor progression, survival, and resistance to therapy.[2] This guide provides a detailed examination of the molecular mechanisms through which GRP78 exerts its effects on cancer cells, with a focus on its signaling pathways, its role in apoptosis and autophagy, and its potential as a therapeutic target.

It is important to distinguish GRP78 from GPP78, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. While both are relevant in cancer research, they have distinct mechanisms of action. This compound acts by inhibiting NAD synthesis, which in turn induces cytotoxicity and autophagy in cancer cells.[4][5]

GRP78 and the Unfolded Protein Response (UPR) in Cancer

Under conditions of cellular stress, such as hypoxia, nutrient deprivation, and chemotherapeutic insult, misfolded proteins accumulate in the ER, triggering the UPR. GRP78 is a master regulator of the UPR, acting as a sensor for ER stress.[6] In its resting state, GRP78 binds to and inactivates three key ER stress transducers: PERK, IRE1α, and ATF6. Upon accumulation of unfolded proteins, GRP78 preferentially binds to these misfolded proteins, leading to the release and activation of the UPR transducers. This initiates a cascade of signaling events aimed at restoring ER homeostasis but can also lead to apoptosis if the stress is prolonged or severe.

GRP78-Mediated Signaling Pathways

The activation of the UPR by GRP78 dissociation from its sensors triggers three primary signaling branches:

-

The PERK Pathway: Leads to the phosphorylation of eIF2α, which attenuates global protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, including CHOP.

-

The IRE1α Pathway: Results in the unconventional splicing of XBP1 mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. IRE1α can also activate the JNK and NF-κB signaling pathways.

-

The ATF6 Pathway: Upon release from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and ERAD components.

Crosstalk Between Apoptosis and Autophagy Mediated by GRP78

GRP78 plays a pivotal role in the delicate balance between cell survival and cell death by modulating both apoptosis and autophagy.[7]

Inhibition of Apoptosis

GRP78 can directly inhibit apoptosis by binding to and inactivating pro-apoptotic proteins. For instance, GRP78 can bind to pro-caspase-7, preventing its cleavage and subsequent activation of the apoptotic cascade.[7] This interaction contributes to the resistance of cancer cells to therapies that induce apoptosis.

Regulation of Autophagy

GRP78's influence on autophagy is more complex and can be context-dependent. In some scenarios, GRP78 promotes pro-survival autophagy.[7] Mechanistically, GRP78 can stimulate autophagy through the TSC2/AMPK-mediated inhibition of mTOR, a key negative regulator of autophagy.[7] However, GRP78 can also regulate autophagy through its interaction with Beclin-1, a critical component of the autophagy-initiating complex.[8] The interplay between GRP78, Beclin-1, and Bcl-2 can determine the cellular outcome.[8]

GRP78 in Chemoresistance

The overexpression of GRP78 is strongly associated with resistance to a variety of chemotherapeutic agents.[1][2] This resistance is mediated through several mechanisms:

-

Inhibition of Drug-Induced Apoptosis: By suppressing the activation of caspases and other pro-apoptotic factors, GRP78 helps cancer cells evade the cytotoxic effects of chemotherapy.[7]

-

Promotion of Pro-Survival Autophagy: Autophagy can act as a survival mechanism for cancer cells under therapeutic stress, and GRP78's ability to induce autophagy contributes to this resistance.[7]

-

Enhanced Protein Folding Capacity: The chaperone function of GRP78 helps cancer cells cope with the proteotoxic stress induced by many chemotherapeutic drugs, thereby promoting cell survival.

Quantitative Data Summary

| Cancer Type | GRP78 Expression Level | Effect of GRP78 Knockdown | Reference |

| Breast Cancer (Antiestrogen-resistant) | Increased | Restored antiestrogen sensitivity | [7] |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Attenuated proliferation, migration, and invasion; increased cisplatin-induced apoptosis and autophagy | [9] |

| Ovarian Cancer | - | Regulated autophagy and apoptosis, affecting cisplatin sensitivity | [8] |

| Renal Carcinoma (RENCA) | Elevated | Inhibited cell growth, enhanced sensitivity to ER stress inducers | [10] |

| Melanoma (B16BL6) | Elevated | Sensitive to GRP78 siRNA | [10] |

This compound: A NAMPT Inhibitor with Anti-Cancer Activity

Separate from GRP78, this compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway.[4][5] Cancer cells often have a high demand for NAD+, making them vulnerable to NAMPT inhibition.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the depletion of intracellular NAD+ levels.[4][5] This leads to:

-

Cytotoxicity: NAD+ depletion disrupts cellular metabolism and energy production, leading to cancer cell death.[4][5]

-

Induction of Autophagy: Inhibition of NAMPT by this compound has been shown to trigger a significant increase in autophagy.[4][5]

Quantitative Data for this compound

| Cell Line | Assay | IC50 | Reference |

| Neuroblastoma (SH-SY5Y) | Cytotoxicity (MTT assay) | 3.8 ± 0.3 nM | [4][5] |

| Neuroblastoma (SH-SY5Y) | NAD Depletion | 3.0 ± 0.4 nM | [4][5] |

Experimental Protocols

GRP78 Knockdown and Overexpression Studies

-

Objective: To investigate the role of GRP78 in antiestrogen resistance in breast cancer cells.

-

Methodology:

-

Cell Lines: Antiestrogen-sensitive (LCC1) and -resistant (LCC9) human breast cancer cell lines.

-

GRP78 Knockdown: Transfection of LCC9 cells with GRP78-specific siRNA.

-

GRP78 Overexpression: Transfection of LCC1 cells with a GRP78 expression vector.

-

Treatment: Cells were treated with the antiestrogen ICI 182,780 (Fulvestrant).

-

Analysis: Cell proliferation was assessed by crystal violet staining. Apoptosis was evaluated by measuring cleaved caspase-7 and PARP levels via Western blotting. Autophagy was monitored by observing LC3 conversion (LC3-I to LC3-II) through Western blotting.

-

-

Reference: [7]

Cell Viability and NAD Depletion Assays for this compound

-

Objective: To determine the cytotoxic and NAD-depleting effects of this compound on neuroblastoma cells.

-

Methodology:

-

Cell Line: SH-SY5Y human neuroblastoma cell line.

-

Treatment: Cells were incubated with varying concentrations of this compound for 48 hours.

-

Cell Viability Assay: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 for cytotoxicity was calculated.

-

NAD Depletion Assay: Intracellular NAD+ levels were quantified to determine the IC50 for NAD depletion.

-

Conclusion

GRP78 is a critical molecular chaperone that is intricately involved in the survival and therapeutic resistance of cancer cells. Its ability to modulate the UPR, inhibit apoptosis, and regulate autophagy makes it a compelling target for cancer therapy. A deeper understanding of the complex signaling networks governed by GRP78 will be instrumental in the development of novel therapeutic strategies to overcome drug resistance and improve patient outcomes. Furthermore, distinct molecules like the NAMPT inhibitor this compound, which also impact cancer cell viability and autophagy through different mechanisms, represent promising avenues for targeted cancer treatment.

References

- 1. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GRP78 as a potential therapeutic target in cancer treatment: an updated review of its role in chemoradiotherapy resistance of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the GRP78 Pathway for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Glucose-Regulated Protein 78 Controls Cross-talk between Apoptosis and Autophagy to Determine Antiestrogen Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Effect of glucose regulated protein 78 on autophagy and apoptosis in ovarian epithelial carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR78 Regulates Autophagy and Drug Resistance in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cancer cell growth by GRP78 siRNA lipoplex via activation of unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

GPP78: A Potent Inhibitor of the NAD+ Biosynthesis Pathway for Research and Drug Development

An In-depth Technical Guide

Abstract

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, making its biosynthesis a key target for therapeutic intervention, particularly in oncology and inflammatory diseases. The salvage pathway is the primary route for NAD+ synthesis in mammals, with Nicotinamide Phosphoribosyltransferase (NAMPT) serving as the rate-limiting enzyme.[1][2] GPP78 has emerged as a highly potent and specific inhibitor of NAMPT, demonstrating significant effects on cellular NAD+ levels and viability.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this compound as a tool for studying NAD+ metabolism and as a potential therapeutic agent.

Introduction to this compound and the NAD+ Salvage Pathway

The NAD+ salvage pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+. This process is initiated by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1] NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. Due to the high demand for NAD+ in cancer cells for processes such as DNA repair and energy metabolism, targeting NAMPT has become a promising anti-cancer strategy.[7]

This compound, also known as CAY10618, is a small molecule inhibitor of NAMPT.[3][4][5][8] It is a potent compound that effectively depletes cellular NAD+ pools, leading to cytotoxicity in various cancer cell lines.[1][3][7] Its high potency and specificity make it an invaluable tool for investigating the physiological and pathological roles of the NAD+ salvage pathway.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of NAMPT. By blocking this rate-limiting step in the NAD+ salvage pathway, this compound leads to a rapid depletion of intracellular NAD+ levels. This has profound downstream consequences, including the inhibition of NAD+-dependent enzymes like PARPs and sirtuins, disruption of cellular metabolism, and the induction of autophagy and apoptosis in cancer cells.[1][3][9]

Below is a diagram illustrating the NAD+ salvage pathway and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro potency of this compound in cellular assays.

Table 1: In Vitro Potency of this compound in SH-SY5Y Neuroblastoma Cells

| Parameter | Cell Line | IC50 (nM) | Reference |

| NAD+ Depletion | SH-SY5Y | 3.0 ± 0.4 | [1][3][8] |

| Cytotoxicity | SH-SY5Y | 3.8 ± 0.3 | [1][3][8] |

Table 2: Cytotoxic Activity of this compound in a Panel of Cancer Cell Lines

| Cancer Type | Cell Line | GI50 (nM) | Reference |

| Leukemia | CCRF-CEM | <10 | [3] |

| Lung Cancer | NCI-H460 | <10 | [3] |

| Colon Cancer | HCT-116 | <10 | [3] |

| CNS Cancer | SF-268 | <10 | [3] |

| Melanoma | UACC-62 | <10 | [3] |

| Ovarian Cancer | OVCAR-3 | <10 | [3] |

| Renal Cancer | 786-0 | <10 | [3] |

| Prostate Cancer | PC-3 | <10 | [3] |

Detailed Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the activity of this compound. These are generalized protocols based on standard methodologies in the field.

NAMPT Enzymatic Inhibition Assay

This assay determines the in vitro inhibitory activity of this compound on the NAMPT enzyme.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Coupled enzyme system for NMN detection (e.g., NMNAT, alcohol dehydrogenase, diaphorase)

-

Detection reagent (e.g., WST-1)

-

This compound compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the NAMPT assay buffer.

-

In a 96-well plate, add the recombinant NAMPT enzyme to each well (except for the no-enzyme control).

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding a master mix containing NAM, PRPP, and ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the coupled enzyme system and the detection reagent.

-

Incubate at 37°C for a further 15-30 minutes, or until a color change is apparent.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Cellular NAD+ Level Measurement

This protocol describes the quantification of intracellular NAD+ levels following treatment with this compound.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound compound

-

NAD+/NADH extraction buffer (e.g., acid extraction for NAD+, base extraction for NADH)

-

NAD+/NADH cycling assay kit or HPLC system for NAD+ quantification

-

96-well plates for cell culture

-

Lysis buffer

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 24-48 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using the appropriate extraction buffer for NAD+.

-

Collect the cell lysates and centrifuge to remove debris.

-

Quantify the NAD+ levels in the supernatant using a NAD+/NADH cycling assay according to the manufacturer's instructions or by HPLC.

-

In parallel, determine the protein concentration of each lysate to normalize the NAD+ levels.

-

Calculate the NAD+ concentration as a percentage of the vehicle-treated control.

-

Determine the IC50 for NAD+ depletion by plotting the percentage of NAD+ remaining against the log of the this compound concentration.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of this compound on cultured cells.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates for cell culture

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value for cytotoxicity by plotting the percent viability against the log of the this compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the IC50 of this compound for cytotoxicity.

Conclusion

This compound is a powerful and specific inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. Its ability to potently deplete cellular NAD+ and induce cytotoxicity in cancer cells makes it an essential tool for researchers in oncology, metabolism, and inflammation. The data and protocols presented in this guide provide a solid foundation for utilizing this compound in preclinical research and drug development programs aimed at targeting NAD+ biosynthesis. Further investigations into the in vivo efficacy and safety profile of this compound and its analogs are warranted to explore its full therapeutic potential.

References

- 1. GPR78 Regulates Autophagy and Drug Resistance in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases [frontiersin.org]

- 7. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Nicotinamide phosphoribosyltransferase as a target in inflammation- related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

GPP78: A Selective Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT)

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, playing a pivotal role in cellular metabolism, DNA repair, and signaling. Its overexpression in various cancers has made it an attractive target for therapeutic intervention. GPP78 has emerged as a potent and selective inhibitor of NAMPT, demonstrating significant anti-tumor activity in preclinical models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction to NAMPT and its Role in Oncology

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular redox reactions and a substrate for various enzymes involved in critical cellular processes, including sirtuins and poly(ADP-ribose) polymerases (PARPs)[1][2]. Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD+[3][4]. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the predominant source of NAD+ in mammalian cells, and NAMPT is the rate-limiting enzyme in this pathway[3][5][6]. Consequently, inhibiting NAMPT presents a targeted strategy to deplete NAD+ in cancer cells, leading to metabolic stress and cell death[2].

This compound is a potent, small-molecule inhibitor of NAMPT. It is an analogue of FK866, another well-characterized NAMPT inhibitor[4][7]. This compound exerts its cytotoxic effects by depleting intracellular NAD+ levels, which in turn induces autophagy and shows promise for anti-cancer and anti-inflammatory applications[4][7].

Core Data on this compound

The following tables summarize the key quantitative data reported for this compound, providing a clear overview of its potency and cytotoxic effects.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | IC50 (nM) | Reference |

| NAD+ Depletion | SH-SY5Y | 3.0 ± 0.4 | [4][7] |

| Cytotoxicity | SH-SY5Y | 3.8 ± 0.3 | [4][7] |

Mechanism of Action

This compound selectively binds to NAMPT, inhibiting its enzymatic activity. This leads to a rapid decrease in the intracellular pool of nicotinamide mononucleotide (NMN), the direct product of the NAMPT-catalyzed reaction, and subsequently, a depletion of NAD+. The reduction in NAD+ levels disrupts cellular energy metabolism and the function of NAD+-dependent enzymes. A key consequence of NAMPT inhibition by this compound is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins[4][7]. This autophagic response is a critical component of the cytotoxic effect of this compound in cancer cells.

Signaling Pathway

The inhibition of NAMPT by this compound initiates a signaling cascade that leads to the induction of autophagy. This is primarily mediated through the modulation of key energy-sensing and metabolic pathways.

Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, which in turn inhibits mTORC1 and ERK1/2 signaling, ultimately inducing autophagy and cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

NAMPT Inhibition Assay (Hypothetical Detailed Protocol)

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the in vitro inhibitory activity of this compound against purified NAMPT.

Materials:

-

Recombinant human NAMPT

-

Nicotinamide

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

NMNAT (Nicotinamide mononucleotide adenylyltransferase)

-

Alcohol dehydrogenase

-

Ethanol

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 10 µL of the this compound dilutions to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 20 µL of a solution containing recombinant NAMPT to each well (except the negative control).

-

Add 20 µL of a substrate mix containing nicotinamide and PRPP to initiate the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

To measure the NMN produced, add 50 µL of a developing solution containing NMNAT, ATP, alcohol dehydrogenase, and ethanol. This will convert the NMN to NAD+, which is then used to generate a colorimetric or fluorescent signal.

-

Incubate the plate at 37°C for 30 minutes.

-

Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxicity of this compound on a given cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

Procedure:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control.

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2[4][7].

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Study (General Protocol)

This section outlines a general workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

Caption: A typical workflow for an in vivo efficacy study, from tumor cell implantation to data analysis.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., a human cancer cell line) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment: Administer this compound (e.g., via intraperitoneal injection) or a vehicle control to the respective groups according to a predetermined dosing schedule.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit, or after a set duration.

-

Data Analysis: Compare the tumor growth inhibition in the this compound-treated group to the control group to evaluate efficacy.

Conclusion

This compound is a highly potent and selective inhibitor of NAMPT with demonstrated in vitro efficacy. Its mechanism of action, involving NAD+ depletion and the induction of autophagy, provides a strong rationale for its further investigation as a potential therapeutic agent for the treatment of various cancers. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cancer metabolism and targeted therapy. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic profile, and safety of this compound in more detail.

References

- 1. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

The Impact of GPP78 on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPP78 is a potent and specific small-molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By disrupting cellular NAD+ homeostasis, this compound exerts significant effects on cellular metabolism, leading to cytotoxic, anti-inflammatory, and pro-autophagic responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, and detailed experimental protocols for its study.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. The salvage pathway, which recycles nicotinamide back to NAD+, is a vital source of this coenzyme, and its rate-limiting enzyme, NAMPT, is a key regulator of cellular energy metabolism.[1] In various pathological conditions, including cancer and inflammatory diseases, there is an increased demand for NAD+, making NAMPT a compelling therapeutic target.[2] this compound, an analogue of the well-characterized NAMPT inhibitor FK866, has emerged as a powerful tool to probe the consequences of NAMPT inhibition and as a potential therapeutic agent.[1]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of NAMPT.[1] This inhibition blocks the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[1] The subsequent depletion of the cellular NAD+ pool disrupts a multitude of metabolic processes that are dependent on this coenzyme.

The primary downstream consequences of this compound-mediated NAMPT inhibition include:

-

Disruption of Redox Reactions: The depletion of NAD+ and its reduced form, NADH, impairs cellular redox balance and inhibits key metabolic pathways such as glycolysis and the citric acid cycle, which are essential for ATP production.[3]

-

ATP Depletion: The reduction in NAD+-dependent energy metabolism leads to a significant drop in cellular ATP levels, ultimately triggering an energy crisis and promoting cell death.[4]

-

Induction of Autophagy: NAMPT inhibition has been shown to trigger a marked increase in autophagy, a cellular process of self-digestion that can be a survival mechanism under metabolic stress but can also lead to cell death.[1]

-

Anti-inflammatory Effects: NAMPT itself can act as an extracellular pro-inflammatory cytokine.[1] By inhibiting NAMPT, this compound can reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Signaling Pathways Affected by this compound

The metabolic reprogramming induced by this compound impacts several critical signaling pathways. The core mechanism revolves around the depletion of NAD+, which has cascading effects on cellular function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

GPP78 Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of GPP78, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This compound, an analog of FK866, has demonstrated significant anti-cancer and anti-inflammatory properties by inducing autophagy through the depletion of nicotinamide adenine dinucleotide (NAD+).[1] This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound effectively reduces the intracellular pool of NAD+, a critical cofactor for numerous cellular processes, including energy metabolism and DNA repair.[1] The depletion of NAD+ leads to cellular stress and the induction of autophagy, a catabolic process involving the degradation of cellular components to maintain homeostasis.[1] In the context of cancer, this sustained autophagic response can lead to cytotoxic cell death.[2][3] this compound has shown potent cytotoxic effects in various cancer cell lines, including neuroblastoma, leukemia, lung, colon, melanoma, ovarian, renal, and prostate cancers.[2][3]

Structure-Activity Relationship (SAR) of this compound Analogs

The development of this compound and its analogs has been a subject of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. While a comprehensive SAR table for a wide range of this compound analogs is not publicly available in a single source, analysis of related NAMPT inhibitors provides insights into key structural features influencing activity. The general pharmacophore for potent NAMPT inhibitors often includes a pyridine or a bioisosteric equivalent that mimics the nicotinamide substrate, a linker region, and a "tail" group that occupies a hydrophobic pocket in the enzyme.

This compound itself possesses a 4-(3-pyridinyl)-1H-1,2,3-triazole core. Modifications to the "tail" region, which in this compound is an N-[1,1'-biphenyl]-2-yl-octanamide moiety, have been explored to enhance efficacy. For instance, remodeling of the tail group of this compound has led to the development of other potent NAMPT inhibitors.

Below is a table summarizing the activity of this compound and a closely related analog, FK866.

| Compound | Chemical Structure | Target | Activity (IC50) | Cell Line | Reference |

| This compound | N-[1,1'-biphenyl]-2-yl-4-(3-pyridinyl)-1H-1,2,3-triazole-1-octanamide | NAMPT (NAD Depletion) | 3.0 ± 0.4 nM | SH-SY5Y | [1] |

| Cytotoxicity | 3.8 ± 0.3 nM | SH-SY5Y | [1] | ||

| FK866 | (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide | NAMPT | ~1 nM | Various | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and other NAMPT inhibitors.

NAMPT Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of NAMPT.

Methodology:

A common method for assessing NAMPT inhibition is a coupled-enzyme assay that measures the production of NAD+.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Test compounds (e.g., this compound)

-

96- or 384-well microplates

-

Microplate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.

-

Add varying concentrations of the test compound to the wells of the microplate.

-

Initiate the reaction by adding the recombinant NAMPT enzyme to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

The NAMPT-catalyzed reaction produces nicotinamide mononucleotide (NMN).

-

NMN is then converted to NAD+ by NMNAT.

-

In the presence of ethanol, ADH reduces NAD+ to NADH, which can be detected either by its intrinsic fluorescence (excitation ~340 nm, emission ~460 nm) or by a coupled colorimetric reaction.

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Methodology:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits NAMPT, leading to NAD+ depletion, AMPK activation, mTOR inhibition, and subsequent induction of autophagy-mediated cell death.

Caption: A typical workflow for the preclinical evaluation of this compound and its analogs.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the inhibition of NAMPT and the subsequent induction of autophagy, provides a clear rationale for its cytotoxic effects. The structure-activity relationships of this compound and related NAMPT inhibitors are crucial for guiding the design of next-generation compounds with improved efficacy and drug-like properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in the field of drug discovery and cancer biology. Further investigation into the detailed molecular interactions and the broader in vivo effects of this compound will be essential for its potential clinical translation.

References

In-Depth Technical Guide: Discovery and Synthesis of GPP78, a Potent NAMPT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of GPP78, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This compound, identified through a click chemistry-based approach, demonstrates significant cytotoxic and NAD+ depleting activities at nanomolar concentrations. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data, and illustrates the underlying scientific workflows and signaling pathways.

Discovery of this compound: A Click Chemistry Approach

This compound was discovered through a systematic search for novel inhibitors of NAMPT, a key enzyme in the NAD+ salvage pathway, which is a promising target for anticancer drugs. Researchers utilized copper-catalyzed [3 + 2] cycloaddition, a form of "click chemistry," to generate a library of 185 novel analogues.[1] This strategy allowed for the rapid synthesis and evaluation of a diverse set of compounds, leading to the identification of this compound as a highly potent candidate.

The discovery workflow involved the parallel synthesis of a library of triazole-containing compounds from various azide and alkyne building blocks. These compounds were then subjected to a screening cascade to evaluate their biological activity.

Synthesis of this compound

This compound, with the chemical name N-[1,1′-biphenyl]-2-yl-4-(3-pyridinyl)-1H-1,2,3-triazole-1-octanamide, is synthesized via a convergent strategy culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis involves the preparation of two key intermediates: an azide-containing biphenyl amide and a terminal alkyne with a pyridine moiety.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the reaction of an azide precursor and an alkyne precursor via click chemistry. The general steps are as follows:

-

Synthesis of the Azide Precursor: The azide precursor, N-(2'-azido-[1,1'-biphenyl]-2-yl)octanamide, is prepared by reacting 2-amino-2'-azido-1,1'-biphenyl with octanoyl chloride.

-

Synthesis of the Alkyne Precursor: The alkyne precursor, 3-ethynylpyridine, is a commercially available starting material.

-

Click Chemistry Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system such as a mixture of t-butanol and water. The reaction proceeds at room temperature to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Biological Activity and Data Presentation

This compound is a highly potent inhibitor of NAMPT with significant effects on cell viability and intracellular NAD+ levels.

| Parameter | Value | Cell Line |

| NAMPT Inhibition (IC50) | 3.0 ± 0.4 nM | - |

| Cytotoxicity (IC50) | 3.8 ± 0.3 nM | SH-SY5Y |

Data sourced from Colombano et al., 2010.

Experimental Protocols for Biological Assays

NAMPT Inhibition Assay

The inhibitory activity of this compound against NAMPT is determined using an in vitro enzymatic assay.

Protocol:

-

Recombinant human NAMPT enzyme is incubated with varying concentrations of this compound in an assay buffer containing nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

The reaction is initiated by the addition of ATP.

-

The reaction mixture is incubated for a defined period at 37°C.

-

The amount of nicotinamide mononucleotide (NMN) produced is quantified. This is typically done using a coupled enzymatic reaction where NMN is converted to NAD+, which is then used to generate a fluorescent or colorimetric signal.

-

The IC50 value is calculated by plotting the percentage of NAMPT inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The cytotoxic effect of this compound on cancer cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

SH-SY5Y neuroblastoma cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for 48 hours.

-

After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours at 37°C.

-

During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Signaling Pathway

This compound exerts its biological effects by inhibiting NAMPT, which is the rate-limiting enzyme in the NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and signaling. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to an energy crisis, disruption of NAD+-dependent signaling, and ultimately, cell death, which has been suggested to occur through autophagy.[1]

References

GRP78 Target Validation in Specific Cancer Types: An In-depth Technical Guide

An Important Clarification on Nomenclature: Initial searches for "GPP78" consistently yield results for "GRP78," the 78-kDa glucose-regulated protein, also known as BiP or HSPA5. Furthermore, "this compound" is identified in chemical databases as a potent inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), a distinct therapeutic target.[1][2][3][4] This guide will proceed under the well-supported assumption that the intended subject of inquiry is the extensively researched cancer target, GRP78 .

Executive Summary

The 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the unfolded protein response (UPR), has emerged as a pivotal target in oncology.[5] Typically residing within the endoplasmic reticulum (ER), GRP78's expression is significantly upregulated in a wide array of human cancers, a response to the inherent stress of the tumor microenvironment such as hypoxia and nutrient deprivation.[4] This overexpression is not merely a biomarker but an active contributor to tumorigenesis, promoting cancer cell survival, proliferation, metastasis, and resistance to therapy.[6][7] A key feature that makes GRP78 a compelling therapeutic target is its translocation to the cell surface in cancer cells, an attribute not observed in most normal tissues.[8] This differential expression allows for targeted therapies designed to specifically attack malignant cells while sparing healthy ones. This guide provides a comprehensive overview of the validation of GRP78 as a therapeutic target in various cancers, detailing the experimental methodologies, quantitative outcomes, and the intricate signaling pathways involved.

GRP78's Role and Expression in Cancer

GRP78 is overexpressed in a multitude of cancers, where its elevated levels often correlate with poor prognosis and resistance to treatment.[5][9] For instance, in a study of 132 lung cancer patients, 66.7% exhibited positive GRP78 expression in the cytoplasm of tumor cells.[10] This upregulation is a critical survival mechanism for cancer cells, helping them to cope with ER stress.[5] Genetic studies in mouse models have demonstrated that a heterozygous knockout of GRP78 (reducing its expression by half) is phenotypically normal but significantly suppresses tumorigenesis, highlighting the dependency of cancer progression on high levels of GRP78.[4]

Quantitative Data on GRP78 Inhibition

The validation of GRP78 as a therapeutic target is supported by extensive preclinical data demonstrating the anti-tumor effects of its inhibition. These effects have been quantified using various metrics, including IC50/EC50 values in cell lines and tumor growth inhibition in animal models.

| Therapeutic Agent | Cancer Type(s) | Cell Line(s) | IC50/EC50 | Tumor Growth Inhibition (TGI) | Reference(s) |

| MAb159 (anti-GRP78 Antibody) | Colon Cancer | HT29 | - | 50% | [11] |

| Small Cell Lung Carcinoma | H249 | - | 58% | [11] | |

| Lung Adenocarcinoma | A549 | - | 78% | [11] | |

| IT-139 (Ruthenium-based GRP78 Suppressor) | Various Solid Tumors | HCT-116, HT-29, A375, A549, LNCaP | 15 µM to 180 µM | - | [12] |

| Oleandrin (Cardiac Glycoside) | Colorectal Cancer | HCT116 | EC50 for GRP78 blockage: ~25-35 nM | - | [13] |

| Triple-Negative Breast Cancer | MDA-MB-231 | EC50 for GRP78 blockage: ~25-35 nM | Significant tumor growth suppression in xenograft model | [13] | |

| Patient-Derived Colon Cancer Organoids | EICL-000VX | EC50 (Normoxia): 32.85 nM; EC50 (Hypoxia): 39.81 nM | - | [13] | |

| HA15 (GRP78 Inhibitor) | Lung Cancer | A549, H460, H1975 | Decreased viability at 2-10 µM | - | [9] |

| YUM70 (GRP78 Inhibitor) | Pancreatic Cancer | MIA PaCa-2 | - | Significant anticancer activity in xenograft model | [14] |

| (-)-Epigallocatechin-3-gallate (EGCG) | - | - | Kd for GRP78 binding: 0.7 µmol/L | - | [15] |

Key Signaling Pathways Involving GRP78

GRP78 exerts its pro-tumorigenic functions by modulating several critical signaling pathways. Understanding these pathways is essential for developing effective targeted therapies.

The Unfolded Protein Response (UPR)

As the master regulator of the UPR, GRP78 controls the activation of three key ER stress sensors: PERK, IRE1, and ATF6. Under normal conditions, GRP78 binds to these sensors, keeping them inactive. Upon ER stress, GRP78 dissociates to bind to unfolded proteins, thereby activating the UPR pathways to restore ER homeostasis or, if the stress is prolonged, trigger apoptosis.[16]

Caption: The Unfolded Protein Response (UPR) pathway initiated by GRP78.

The PI3K/AKT Pathway

Cell surface GRP78 acts as a co-receptor for various ligands, leading to the activation of the PI3K/AKT signaling pathway, which is a central regulator of cell proliferation, survival, and growth.[11] Inhibition of cell surface GRP78 with monoclonal antibodies like MAb159 has been shown to suppress PI3K/AKT signaling, leading to tumor regression.[11]

Caption: GRP78-mediated activation of the PI3K/AKT signaling pathway.

Experimental Protocols for GRP78 Target Validation

Validating GRP78 as a therapeutic target involves a series of well-defined experimental procedures to assess the impact of its inhibition or knockdown on cancer cell biology.

GRP78 Knockdown using shRNA

This protocol describes the use of short hairpin RNA (shRNA) to stably suppress GRP78 expression in cancer cells, which are then used for in vitro assays or in vivo xenograft studies.

Workflow for GRP78 shRNA Knockdown and Validation:

Caption: Workflow for GRP78 knockdown using shRNA.

Detailed Steps:

-

Vector and Cell Line Preparation: Caki-1 renal cell carcinoma cells are stably transfected with a doxycycline-inducible shGRP78 vector or a control vector.[17]

-

Western Blot for Knockdown Validation:

-

Cell lysates are prepared using RIPA buffer.[17]

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is blocked with 5% skim milk in TBST.

-

Incubation with a primary antibody against GRP78 (e.g., from Santa Cruz Biotechnology, diluted 1:1000) is performed overnight at 4°C.[17]

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using chemiluminescence. Vinculin is used as a loading control.[17]

-

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating the in vivo efficacy of GRP78-targeting therapies.

Detailed Steps for an Orthotopic Breast Cancer Xenograft Model:

-

Cell Implantation: MDA-MB-231 human breast cancer cells are implanted into the mammary fat pads of NOD-scid gamma (NSG) mice.[13]

-

Treatment Regimen: Once tumors are established, mice are treated with the GRP78 inhibitor oleandrin or a vehicle control.[13]

-

Tumor Growth Measurement: Tumor volume is measured periodically using calipers. The formula for tumor volume is often: (length × width²) / 2.

-

Calculation of Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100%.[12]

-

Immunohistochemistry (IHC) for Target Engagement: At the end of the study, tumors are harvested, sectioned, and stained for GRP78 expression to confirm that the treatment reduced the levels of the target protein.[13]

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following GRP78 inhibition.

Detailed Steps:

-

Cell Treatment: Cancer cells are treated with a GRP78 inhibitor (e.g., oleandrin) or a vehicle control for a specified time.[13]

-

Cell Staining:

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

Four populations are distinguished:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)[18]

-

-

CAR-T Cell Cytotoxicity Assay

This assay evaluates the ability of GRP78-targeting Chimeric Antigen Receptor (CAR) T cells to kill cancer cells.

Detailed Steps for a Luciferase-based Assay:

-

Target Cell Preparation: Lung cancer cell lines (e.g., A549) are engineered to express luciferase (A549-luc).[19]

-

Co-culture: GRP78-CAR-T cells are co-cultured with A549-luc target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1, 4:1, 8:1).[20]

-

Lysis and Luciferase Measurement: After a defined incubation period (e.g., 24 hours), the remaining viable target cells are lysed, and luciferase activity is measured using a luminometer.

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated as: [1 - (Luminescence of experimental well / Luminescence of target cells only well)] × 100%.

Conclusion and Future Directions

The comprehensive body of evidence strongly validates GRP78 as a high-value therapeutic target in a wide range of cancers. Its preferential expression on the surface of cancer cells provides a unique therapeutic window for targeted therapies, including monoclonal antibodies and CAR-T cells, which have shown significant preclinical efficacy. Small molecule inhibitors that disrupt GRP78 function or expression also hold great promise, particularly in combination with standard chemotherapies to overcome resistance. Future research should focus on the clinical translation of these promising preclinical findings, the identification of predictive biomarkers to select patients most likely to respond to GRP78-targeted therapies, and the exploration of novel combination strategies to maximize therapeutic benefit. The continued investigation into the multifaceted roles of GRP78 in cancer will undoubtedly pave the way for innovative and more effective cancer treatments.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Frontiers | Chimeric Antigen Receptor T Cells Targeting Cell Surface GRP78 to Eradicate Acute Myeloid Leukemia [frontiersin.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Expression of endoplasmic reticulum molecular chaperone Grp78 in human lung cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoclonal Antibody against Cell Surface GRP78 as a Novel Agent in Suppressing PI3K/AKT Signaling, Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting stress induction of GRP78 by cardiac glycoside oleandrin dually suppresses cancer and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GRP78 Inhibitors and Degraders for the Treatment of Cancer, Viral Infection, and Inflammatory Diseases - University of Michigan [available-inventions.umich.edu]

- 15. Co-immunoprecipitation Assay [bio-protocol.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. oncotarget.com [oncotarget.com]

- 18. bosterbio.com [bosterbio.com]

- 19. mdpi.com [mdpi.com]

- 20. Chimeric antigen receptor T cells targeting cell surface GRP78 efficiently kill glioblastoma and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of GPP78: A Technical Overview for Drug Development Professionals

An In-depth Analysis of Preclinical Animal Model Data for the Novel NAMPT Inhibitor GPP78

Introduction

This compound is a potent, triazole-based small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By depleting intracellular NAD+ pools, this compound disrupts cellular metabolism and energetics, leading to cytotoxic effects in cancer cells and demonstrating potential therapeutic effects in other pathological conditions such as spinal cord injury.[4][5] This technical guide provides a comprehensive overview of the available preclinical in vivo data for this compound, focusing on its efficacy in animal models of triple-negative breast cancer and spinal cord injury. Detailed experimental protocols, quantitative efficacy data, and an exploration of the underlying signaling pathways are presented to inform researchers, scientists, and drug development professionals.

Mechanism of Action: NAMPT Inhibition and Downstream Effects

This compound exerts its biological effects through the direct inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+. NAD+ is an essential coenzyme for numerous cellular processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It is also a critical substrate for NAD+-dependent enzymes such as PARPs and sirtuins, which are involved in DNA repair, gene expression, and stress responses.

In cancer cells, which often exhibit elevated metabolic rates and increased reliance on the NAD+ salvage pathway, the inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ levels.[4][6] This NAD+ depletion creates a metabolic crisis, characterized by the inhibition of glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, a reduction in ATP production, and disruptions in nucleotide and amino acid metabolism.[6] Ultimately, this cascade of events can induce autophagy and apoptotic cell death in tumor cells.[5]

The signaling pathway initiated by this compound-mediated NAMPT inhibition is depicted below:

In Vivo Efficacy in a Spinal Cord Injury (SCI) Model

This compound has been evaluated in a murine model of spinal cord injury, where it demonstrated therapeutic potential by improving functional recovery.[5][7]

Experimental Protocol

A standardized experimental protocol for inducing and treating spinal cord injury in mice was likely followed, although specific details from the primary literature are limited. A general workflow is outlined below.

Quantitative Data

| Parameter | This compound Treatment Group | Vehicle Control Group |

| Motor Function (e.g., BBB Score) | Qualitative reports of significant improvement | Baseline deficit |

| Histological Score (e.g., Lesion Volume) | Qualitative reports of significant improvement | Significant lesion volume |

Table 1: Summary of In Vivo Efficacy of this compound in a Spinal Cord Injury Model

In Vivo Efficacy in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

This compound has been investigated for its anti-cancer efficacy, particularly its ability to sensitize triple-negative breast cancer (TNBC) cells to other therapeutic agents.[4]

Experimental Protocol

The in vivo efficacy of this compound in TNBC was likely evaluated using a patient-derived xenograft (PDX) model, a robust platform for preclinical cancer research.

Quantitative Data

In a study utilizing a TNBC PDX model, this compound was used at a concentration of 0.1 µM in ex vivo experiments to demonstrate its ability to increase mitochondrial apoptotic priming.[4] While specific in vivo tumor growth inhibition data for this compound as a single agent is not detailed in the available literature, the study focused on its role as a sensitizer. The related NAMPT inhibitor FK866, when used in vivo, led to a reduction in NAD+ levels in the PDX tumors.[4] This confirms target engagement in the in vivo setting, which is a critical prerequisite for efficacy.

| Animal Model | Treatment | Endpoint | Result |

| TNBC PDX | This compound (ex vivo) | Mitochondrial Apoptotic Priming | Increased priming in sensitive models[4] |

| TNBC PDX | FK866 (in vivo) | Tumor NAD+ Levels | Significant reduction in NAD+ levels[4] |

Table 2: Summary of this compound and Related NAMPT Inhibitor Activity in TNBC Models

Pharmacokinetics and Metabolism

A significant challenge for the clinical development of this compound is its reported low water solubility and metabolic instability.[1] While specific pharmacokinetic parameters such as half-life, clearance, and bioavailability in animal models are not yet publicly available, these properties are critical considerations for optimizing dosing regimens and ensuring adequate drug exposure at the target site. Further research is warranted to fully characterize the pharmacokinetic profile of this compound and to potentially develop formulations or pro-drug strategies to overcome these limitations.

Conclusion

The preclinical data for this compound demonstrates its potential as a therapeutic agent in both oncology and neurology. Its mechanism of action, centered on the inhibition of NAMPT and subsequent NAD+ depletion, provides a strong rationale for its efficacy in metabolically active cancer cells and for its neuroprotective effects in the context of spinal cord injury. While the currently available in vivo data is promising, further studies are required to provide detailed quantitative efficacy and to fully characterize its pharmacokinetic and safety profiles. The development of more soluble and metabolically stable analogs or advanced formulations will be crucial for the successful clinical translation of this compound. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing this novel NAMPT inhibitor.

References

- 1. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. hits.harvard.edu [hits.harvard.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: GRP78 In Vitro Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glucose-Regulated Protein 78 (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5, is a key molecular chaperone primarily located in the endoplasmic reticulum (ER).[1][2][3] GRP78 plays a crucial role in maintaining protein homeostasis by assisting in the proper folding and assembly of newly synthesized proteins.[2][4] It also functions as a master regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway.[1][4] Under ER stress conditions, such as those found in the tumor microenvironment, GRP78 expression is significantly upregulated.[3]

In addition to its role within the ER, GRP78 can be translocated to the cell surface, where it acts as a receptor for various ligands, activating downstream signaling pathways that influence cell proliferation, survival, and apoptosis.[2][3] In many cancer types, elevated GRP78 levels are associated with tumor growth, metastasis, and resistance to therapy.[1][4][5] This makes GRP78 an attractive therapeutic target for cancer treatment. This document provides a detailed protocol for assessing the effect of GRP78-targeting compounds on cell viability in vitro using a tetrazolium-based colorimetric assay.

GRP78 Signaling Pathways

GRP78 is a central regulator of cellular stress and survival. In the ER, it maintains the UPR sensors (IRE1, PERK, and ATF6) in an inactive state.[1][6] Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and initiation of the UPR to restore ER homeostasis.[6][7] On the cell surface, GRP78 can activate pro-survival pathways, such as the PI3K/Akt pathway, further contributing to cancer cell survival and drug resistance.[1][6]

Caption: GRP78 signaling in the ER and on the cell surface.

Principle of the Cell Viability Assay

This protocol utilizes a water-soluble tetrazolium salt (WST-1) based assay to measure cell viability. Metabolically active, viable cells employ mitochondrial dehydrogenases to cleave the tetrazolium salt into a soluble formazan dye.[8] The amount of formazan produced is directly proportional to the number of living cells in the culture.[9] By treating cancer cells with varying concentrations of a GRP78 inhibitor, a dose-response curve can be generated. The absorbance of the formazan product is measured using a microplate reader, allowing for the quantification of cell viability and the determination of the inhibitor's potency (e.g., IC50 value).

Experimental Workflow

The overall workflow for the GRP78 cell viability assay involves cell culture, treatment with the test compound, incubation with the viability reagent, and subsequent data analysis.

References

- 1. The Molecular Chaperone GRP78/BiP in the Development of Chemoresistance: Mechanism and Possible Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Surface GRP78 as a Death Receptor and an Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the GRP78 Pathway for Cancer Therapy [frontiersin.org]

- 6. GRP78 targeting: Hitting two birds with a stone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 9. Cell viability and proliferation measurement [takarabio.com]

Application Notes and Protocols for GPP78 in Neuroblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPP78 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] As an analog of the well-characterized NAMPT inhibitor FK866, this compound exhibits significant anti-cancer properties.[2] In neuroblastoma, a common and often aggressive childhood cancer, targeting tumor metabolism has emerged as a promising therapeutic strategy.[3][4] Neuroblastoma cells, particularly those with MYCN amplification, demonstrate high metabolic demands and are reliant on NAD+ for proliferation and survival.[3][4] this compound disrupts this metabolic dependency by depleting intracellular NAD+ levels, leading to decreased ATP production, induction of autophagy, and ultimately, apoptotic cell death.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on neuroblastoma cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects on neuroblastoma cells primarily through the inhibition of NAMPT. This leads to a cascade of downstream events:

-

NAD+ Depletion: this compound directly inhibits the enzymatic activity of NAMPT, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[1][2]

-

Energy Crisis: The depletion of NAD+, a critical coenzyme in cellular redox reactions, results in reduced ATP production.[3][5]

-

Induction of Apoptosis: The cellular stress induced by NAD+ and ATP depletion triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[3][5]

-

Downregulation of Key Oncogenic Pathways: NAMPT inhibition has been shown to downregulate the expression of N-Myc and inhibit the PI3K/AKT signaling pathway, both of which are critical drivers of neuroblastoma progression.[3][5][6]

Data Presentation

In Vitro Efficacy of this compound in SH-SY5Y Neuroblastoma Cells

| Parameter | Value | Cell Line | Incubation Time | Assay |

| IC50 (Cytotoxicity) | 3.8 ± 0.3 nM | SH-SY5Y | 48 hours | MTT Assay |

| IC50 (NAD+ Depletion) | 3.0 ± 0.4 nM | SH-SY5Y | 48 hours | Not Specified |

This data is based on published findings for the SH-SY5Y neuroblastoma cell line.[1][2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on neuroblastoma cells.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7][8]

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubation with this compound: Incubate the cells with this compound for 48 hours.[1][2]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate for 10 minutes.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol is to assess the induction of apoptosis by this compound through the detection of cleaved PARP and cleaved Caspase-3.

Materials:

-

SH-SY5Y cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Seed SH-SY5Y cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 48 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Mandatory Visualizations

Caption: Signaling pathway of this compound in neuroblastoma cells.

Caption: General experimental workflow for studying this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. pubcompare.ai [pubcompare.ai]